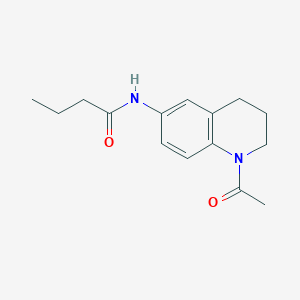

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the synthesis of various organic compounds.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits a structure that is potentially useful in drug design due to its resemblance to other bioactive molecules. It could serve as a scaffold for developing new therapeutic agents, particularly in targeting neurological disorders and cancer . The acetyl group and the butyramide moiety may interact with various biological targets, enhancing the compound’s medicinal value.

Chemical Biology

In chemical biology, this compound could be used as a selective inhibitor in studies related to enzyme function and regulation. Its ability to mimic certain natural substrates or inhibitors makes it valuable for probing biochemical pathways .

Materials Science

The compound’s robust structure could be beneficial in materials science, particularly in the development of novel polymers with specific mechanical properties. It could act as a monomer that imparts rigidity and thermal stability to polymeric chains.

Supramolecular Chemistry

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide” might be used in supramolecular chemistry to create host-guest systems. Its planar structure and potential for hydrogen bonding can facilitate the formation of stable complexes with other molecules .

Polymer Chemistry

This compound could be involved in the synthesis of new polymeric materials, possibly serving as a cross-linking agent due to its reactive sites. It may enhance the durability and chemical resistance of the resulting polymers .

Industrial Applications

In an industrial context, the compound could be utilized in the synthesis of dyes, pesticides, or as an intermediate in the production of more complex chemical entities. Its stability under various conditions makes it a versatile candidate for such applications .

Drug Discovery

The compound’s unique structure could be exploited in high-throughput screening assays to discover new drug candidates. Its modifiable side chains allow for the generation of a diverse library of derivatives for pharmacological testing .

Bioconjugation

In bioconjugation techniques, this compound could be used to link biomolecules with other chemical entities. This application is crucial in the development of targeted drug delivery systems and diagnostic tools .

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-5-15(19)16-13-7-8-14-12(10-13)6-4-9-17(14)11(2)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFGUEHATOSMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2959614.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)